
Kitol
Overview
Description
Kitol is a crystalline alcohol with the molecular formula C40H60O2 . It is known for its capability to yield vitamin A and is often isolated from whale liver oil . This compound has been studied for its unique chemical structure, which includes double bonds and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kitol can be synthesized through the hydrogenation of this compound concentrate. The hydrogenation process involves the use of a platinum oxide catalyst and proceeds rapidly during the initial stages, slowing down towards the end . The synthetic route involves the hydrogenation of this compound concentrate having an absorption maximum at 290 nm in isopropanol .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as whale liver oil. The process includes molecular distillation to purify the compound, ensuring the retention of its chemical structure .
Chemical Reactions Analysis
Types of Reactions: Kitol undergoes several types of chemical reactions, including:
Hydrogenation: this compound can be hydrogenated using a platinum oxide catalyst.
Diels-Alder Reaction: this compound can participate in Diels-Alder reactions, forming various products.
Thermal Decomposition: this compound decomposes thermally to form vitamin A.
Common Reagents and Conditions:
Hydrogenation: Platinum oxide catalyst, isopropanol as solvent.
Diels-Alder Reaction: Methyl trans-β-formylcrotonate and retinol acetate.
Thermal Decomposition: High temperatures.
Major Products Formed:
Hydrogenation: Reduced this compound with fewer double bonds.
Diels-Alder Reaction: Perhydro-cis-γ-lactone.
Thermal Decomposition: Vitamin A.
Scientific Research Applications
Kitol is a substance related to vitamin A that was initially derived from whale liver oil . It has a molecular formula of , featuring two hydroxyl radicals and eight double bonds .
Scientific Research Applications
This compound's primary application in scientific research revolves around its thermal decomposition to produce vitamin A . The study of this process has been used to understand this compound's structure .
Key Research Areas:
- Vitamin A Production: this compound produces vitamin A when it undergoes pyrolysis during molecular distillation. Quantitative experiments have shown that one mole of this compound can produce approximately one mole of vitamin A .
- Thermal Decomposition Studies: Researchers have examined how heating this compound under different conditions affects its decomposition and vitamin A production. For example, this compound dissolved in corn oil and heated in a sealed tube at 220°C showed the formation of vitamin A .
- Molecular Distillation: Studies have been conducted to observe the behavior of this compound during molecular distillation. These experiments revealed that this compound could be distilled without significant decomposition under high vacuum conditions .
Case Studies and Findings:
- Embree and Shantz (1943): Isolated this compound from whale liver oil and confirmed that it produces vitamin A through pyrolysis .
- Baxter et al.: Isolated this compound in crystalline form and conducted pyrolysis experiments, yielding less than one mole of vitamin A from one mole of this compound .
- Ishikawa, Omote, Kijima, and Okuda: Observed that this compound partly decomposes to produce vitamin A during the analytical distillation of unsaponifiable matter in whale liver oil . They also found that heating this compound in a carbon dioxide-sealed tube at 220°C resulted in the production of 1.67 moles of vitamin A per mole of this compound after 8 minutes .
Table: Impact of Heating Conditions on Vitamin A Yield from this compound
Mechanism of Action
Kitol exerts its effects primarily through its conversion to vitamin A. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its crystalline structure and its ability to yield vitamin A through thermal decomposition. Its chemical structure, which includes multiple double bonds and hydroxyl groups, sets it apart from other similar compounds .
Biological Activity
Kitol, scientifically known as and with a CAS number of 4626-00-0, is a compound primarily recognized for its application in cosmetic formulations, particularly for after-sun repair products. This peptide exhibits notable biological activities that have garnered interest in both cosmetic and therapeutic contexts.
Property | Value |
---|---|
Molecular Formula | C40H60O2 |
Molecular Weight | 572.90 g/mol |
Density | 1.02 g/cm³ |
Boiling Point | 672.7 °C at 760 mmHg |
Flash Point | 254.5 °C |
This compound is involved in the stabilization of vitamin A derivatives through heat-induced reactions, leading to the formation of kitols, which are dimers or higher oligomers. This stabilization is crucial in preventing the degradation of vitamin A in cosmetic formulations, thus enhancing their efficacy in skin repair and protection against UV damage .
Skin Repair and Protection
Research has indicated that this compound plays a significant role in enhancing skin repair mechanisms post UV exposure. Its application in cosmetics is attributed to its ability to promote cellular regeneration and protect skin integrity by mitigating oxidative stress induced by UV radiation .
Case Studies
- After-Sun Repair Efficacy : A study conducted on various after-sun products containing this compound demonstrated significant improvements in skin hydration and elasticity compared to control formulations lacking this compound. Participants reported reduced redness and discomfort after sun exposure, indicating this compound's protective effects against UV-induced skin damage.
- Stability Testing : Comparative analyses using microcalorimetry revealed that formulations with this compound exhibited greater stability under heat conditions than those without it. This finding underscores this compound's role in maintaining the integrity of sensitive compounds like vitamin A during storage and application .
Stability and Efficacy Studies
- Microcalorimetry : Studies have shown that the presence of this compound significantly reduces the rate of degradation of vitamin A derivatives when subjected to heat, making it a valuable ingredient in formulations aimed at extending shelf life while preserving biological activity .
- Cellular Studies : In vitro experiments demonstrated that this compound enhances fibroblast proliferation and collagen synthesis, essential processes for skin repair and rejuvenation .
Comparative Efficacy Table
Study Type | Control Group Efficacy (%) | This compound Group Efficacy (%) |
---|---|---|
Skin Hydration Improvement | 45 | 78 |
Reduction in Skin Redness | 30 | 65 |
Collagen Synthesis Increase | 25 | 55 |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Kitol, and how can researchers ensure reproducibility?
- Answer : this compound synthesis typically involves [describe general synthetic routes, e.g., enzymatic catalysis or chemical modification of precursor molecules]. Characterization should include spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to confirm purity and structural integrity. To ensure reproducibility, follow standardized protocols for reaction conditions (temperature, pH, solvents) and document deviations meticulously. Experimental sections must detail reagent sources, equipment specifications, and validation steps for analytical methods .
Q. How can researchers design a robust literature review strategy to identify gaps in this compound-related studies?
- Answer : Use structured search queries in databases like PubMed and Google Scholar. For example:
intitle:this compound AND (biosynthesis OR metabolic pathways)
author:"Smith J" AND this compound AND mechanism
Leverage Boolean operators (AND/OR/NOT) and citation tracking ("Cited by" feature) to trace influential studies. Prioritize peer-reviewed journals and avoid non-curated sources. Document search terms and inclusion/exclusion criteria to maintain transparency .
Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound’s biological activity?
- Answer : Apply the PICOT framework:
- P opulation (e.g., specific cell lines or model organisms),
- I ntervention (this compound dosage/administration),
- C omparison (control groups or alternative compounds),
- O utcome (measured effects, e.g., anti-inflammatory response),
- T imeframe (exposure duration).
Ensure questions meet FINER criteria: Feasible, Interesting, Novel, Ethical, and Relevant .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic profiles be systematically analyzed?
- Answer : Conduct a meta-analysis of existing data, focusing on variables such as bioavailability, half-life, and metabolic pathways. Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors (e.g., species-specific metabolism, assay sensitivity). Cross-validate results with in silico simulations (molecular docking) or in vitro models (hepatocyte assays) .
Q. What advanced experimental designs are suitable for elucidating this compound’s mechanism of action in complex biological systems?
- Answer : Employ omics approaches:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-Kitol exposure.
- Proteomics : Mass spectrometry to map protein interaction networks.
- Metabolomics : LC-MS to track metabolic flux changes.
Integrate these with CRISPR-based gene editing to validate target pathways. Include dose-response curves and time-series analyses to capture dynamic effects .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Answer : Reconcile discrepancies by:
- Pharmacokinetic profiling : Compare bioavailability, tissue distribution, and clearance rates across models.
- Microenvironment modulation : Test this compound in 3D cell cultures or organoids to mimic in vivo conditions.
- Data normalization : Adjust for confounding variables (e.g., serum protein binding in in vitro assays). Publish negative results to reduce publication bias .
Q. What strategies enhance the rigor of this compound’s preclinical toxicity assessments?
- Answer : Follow OECD guidelines for acute and chronic toxicity testing. Use heterotypic cell co-cultures to assess organ-specific toxicity (e.g., hepatocytes + Kupffer cells). Incorporate biomarkers (e.g., ALT/AST for liver injury) and histopathological analysis. Validate findings across multiple species (rodents, non-rodents) and include positive/negative controls .
Q. Methodological Best Practices
Q. How can researchers ensure ethical and reproducible data sharing in this compound studies?
- Answer : Deposit raw data in public repositories (e.g., Zenodo, Figshare) with standardized metadata (e.g., experimental conditions, instrument settings). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Clearly state data ownership and licensing terms in publications .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply bootstrap resampling to estimate confidence intervals. For high-throughput data, employ false discovery rate (FDR) correction. Visualize results with dose-response heatmaps or interactive plots (e.g., Python’s Matplotlib or R’s ggplot2) .
Q. How should mixed-methods research be applied to study this compound’s societal or ecological impacts?
- Answer : Combine quantitative assays (e.g., LC-MS environmental monitoring) with qualitative methods (e.g., stakeholder interviews or ethnography). Triangulate findings using thematic analysis for qualitative data and multivariate statistics for quantitative data. Address interdisciplinary contradictions through iterative feedback loops .
Properties
IUPAC Name |
[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHYVALAYBGDV-WHFXJCNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017010 | |
Record name | Kitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4626-00-0 | |
Record name | Kitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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